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Compound of Interest

Compound Name: Beta-Carotene

Cat. No.: B1666861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the extraction of

beta-carotene from various natural sources using supercritical fluid extraction (SFE) with

carbon dioxide (SC-CO2).

Introduction
Beta-carotene, a prominent member of the carotenoid family, is a precursor to vitamin A and a

potent antioxidant, making it a valuable compound in the pharmaceutical, nutraceutical, and

food industries.[1][2] Supercritical fluid extraction (SFE) using carbon dioxide (SC-CO2) has

emerged as a green and efficient alternative to traditional solvent extraction methods for

isolating beta-carotene.[3] This technology offers several advantages, including the use of a

non-toxic, non-flammable, and inexpensive solvent (CO2), mild operating temperatures that

prevent degradation of heat-sensitive compounds like beta-carotene, and the ability to

selectively tune the solvent power by modifying pressure and temperature.[3][4]

Principle of Supercritical Fluid Extraction
Supercritical fluids exist at temperatures and pressures above their critical point, where they

exhibit properties of both liquids and gases. Supercritical CO2, for instance, has liquid-like

density and solvating power, coupled with gas-like viscosity and diffusivity. This unique

combination allows for efficient penetration into the sample matrix and effective dissolution of
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target analytes like beta-carotene. The solvating power of SC-CO2 can be precisely controlled

by adjusting the pressure and temperature, which in turn alters its density.[4]

Experimental Protocols
The following protocols are generalized from various studies on the SFE of beta-carotene.

Specific parameters may need to be optimized depending on the raw material and the desired

purity of the extract.

Sample Preparation
Proper sample preparation is crucial for efficient extraction. The primary goals are to increase

the surface area for contact with the supercritical fluid and to reduce the moisture content,

which can hinder extraction efficiency.

Raw Materials: Common sources include carrots (Daucus carota L.), microalgae (Dunaliella

salina, Synechococcus sp.), pumpkin (Cucurbita spp.), and ripe bitter melon pericarp.[1][2][3]

[5][6]

Pre-treatment:

Drying: Raw materials should be dried to a low moisture content (e.g., <10%). Methods

include freeze-drying or tray drying at a controlled temperature (e.g., 40°C for 48 hours for

carrots).[2][3]

Grinding: The dried material should be ground into a fine powder to increase the surface

area. A smaller particle size generally leads to higher extraction yields.[3]

Homogenization: Homogenizing the sample prior to extraction can significantly improve

the recovery of carotenoids.[7]

Supercritical Fluid Extraction (SFE) Procedure
The following is a general procedure for SFE of beta-carotene using a laboratory-scale SFE

system.

Equipment:
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Supercritical Fluid Extractor (e.g., Speed SFE)

High-pressure CO2 pump

Extraction vessel

Back-pressure regulator

Collection vessel

Heating/cooling system for temperature control

Methodology:

Loading: Accurately weigh the prepared sample (e.g., 30 g of ground carrot powder) and

load it into the extraction vessel.[2]

Assembly: Place the loaded vessel into the SFE system and ensure all connections are

secure.

Heating: Set the desired extraction temperature for the oven or heating jacket surrounding

the extraction vessel.

Pressurization: Pump liquid CO2 into the system. The CO2 will be heated and compressed

to the desired supercritical state (pressure and temperature).

Extraction Modes:

Static Extraction: Allow the pressurized SC-CO2 to remain in contact with the sample for a

specific period (e.g., 30 minutes) to allow for equilibration and solubilization of beta-
carotene.[7]

Dynamic Extraction: Continuously flow SC-CO2 through the extraction vessel at a set flow

rate (e.g., 2.0 L/min) for a defined duration (e.g., up to 6 hours).[2] A combination of static

and dynamic modes can be employed for optimal recovery.[7]

Depressurization and Collection: The SC-CO2, now containing the dissolved beta-carotene,

passes through a back-pressure regulator where the pressure is reduced. This causes the
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CO2 to return to its gaseous state, and its solvating power drops significantly, leading to the

precipitation of the beta-carotene extract in the collection vessel.

Post-Processing: If a co-solvent is used, it may need to be removed from the extract, for

instance, by using a nitrogen stream.[1] The collected extract, typically a red-orange oil, can

then be quantified for beta-carotene content using methods like HPLC.[8]

Data Presentation: SFE Parameters and Yields
The efficiency of beta-carotene extraction is highly dependent on several key parameters. The

following tables summarize quantitative data from various studies.

Table 1: Influence of Pressure and Temperature on Beta-
Carotene Yield from Carrots

Temperatur
e (°C)

Pressure
(MPa)

CO2 Flow
Rate (L/min)

Extraction
Time (h)

Beta-
Carotene
Yield

Reference

40 30 2.0 up to 6
Increased

with time
[2]

50 35 2.0 up to 6
Increased

with time
[2]

55 40 2.0 up to 6
Increased

with time
[2]

45 35 2.0 up to 6
Maximum

Yield
[2]

40 27.6 - 4 171.7 µg/g [9]

55 41.3 - 4 386.6 µg/g [9]

70 55.1 - 4 - [9]

Note: The yield of beta-carotene generally increases with both pressure and temperature up to

an optimal point.[2]
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Table 2: Effect of Co-solvents on Beta-Carotene
Extraction
The addition of a co-solvent, such as ethanol, can significantly enhance the extraction

efficiency of beta-carotene by increasing the polarity of the supercritical fluid.

Source
Material

Co-
solvent

Co-
solvent
Conc.

Pressure
(MPa)

Temperat
ure (K)

Yield
Improve
ment

Referenc
e

Dunaliella

salina
Ethanol

5% (mass

fraction)
20 318.15

25 g/kg

(with

ethanol)

vs. 6 g/kg

(pure CO2)

[1]

Vegetables Ethanol - ~34.2 313.15

Necessary

for

optimum

recovery

[7]

Synechoco

ccus sp.
Ethanol 15% - -

Yield

increased

from 76.1%

to 87.0%

[5]

Carrot

Peels
Ethanol 15.5% (v/v) 35 332.15

High total

carotenoid

recovery

(>90%)

[10]

Note: Ethanol is often predicted and confirmed to be an effective co-solvent for beta-carotene
extraction.[1]

Table 3: Optimized SFE Conditions for Beta-Carotene
from Various Sources
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Source
Material

Temper
ature
(°C)

Pressur
e
(bar/MP
a)

CO2
Flow
Rate

Co-
solvent

Extracti
on Time

Key
Finding

Referen
ce

Tray

Dried

Carrots

45 35 MPa 2.0 L/min None 6 h

Equilibriu

m

reached

at 6

hours.

[2]

Freeze-

dried

Carrots

70 55.1 MPa 2 L/min

5%

Canola

Oil

4 h

Canola

oil as a

continuo

us co-

solvent is

efficient.

[9]

Dunaliell

a salina
70 500 bar -

10%

Ethanol
-

Over

90%

pigment

recovery.

[11]

Ripe

Bitter

Melon

Pericarp

70 390 bar
35

mL/min
- 190 min

Enzyme

treatment

prior to

SFE

yielded

90.12%

beta-

carotene.

[6]

Carrot

Peels
59 350 bar 15 g/min

15.5%

Ethanol
30 min

Optimize

d general

model for

carotenoi

d

extractio

n.

[10]
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Visualizations
Experimental Workflow for SFE of Beta-Carotene
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Beta-Carotene
Extraction Yield

Pressure
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(up to a point) CO2 Density
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Temperature
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often an optimum exists
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Solubility

Co-solvent
(e.g., Ethanol)

Increases
Polarity & Solubility

CO2 Flow Rate

Increases
Mass Transfer

Particle Size

Smaller size
increases yield
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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